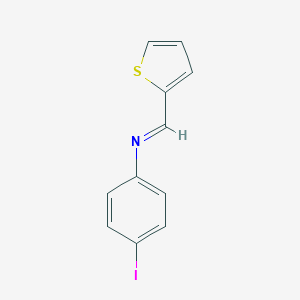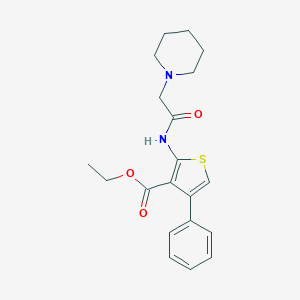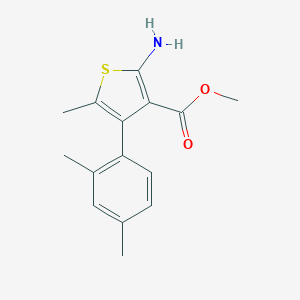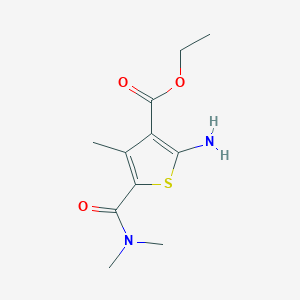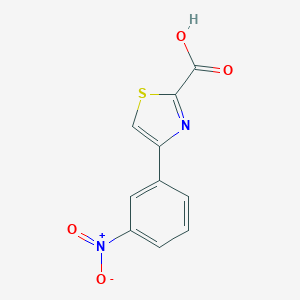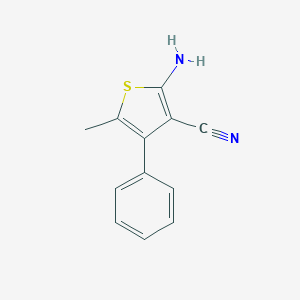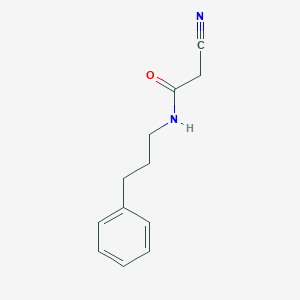
2-(ベンジルオキシ)-1-ブロモ-3-ニトロベンゼン
説明
2-(Benzyloxy)-1-bromo-3-nitrobenzene is a benzaldehyde derivative. It undergoes enantioselective cyanoformylation with ethyl cyanoformate in the presence of a vanadium (V) chiral salen complex and imidazole to form the corresponding cyanohydrin carbonate .
Synthesis Analysis
An alternative and new method for the synthesis of 3 via bromination, benzyl protection, and halogen exchange reaction from 4-tert-octylphenol has been developed . Also, Shin Mukai, Gavin R. Flematti, Lindsay T. Byrne, Paul G. Besant, Paul V. Attwood, Matthew J. Piggott have contributed to the synthesis .Molecular Structure Analysis
The molecular structure of 2-(Benzyloxy)-1-bromo-3-nitrobenzene is similar to that of 2-benzyloxy phenol, which has a molecular formula of C13H12O2 . The structure of this compound has been studied in various contexts .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, 33 novel benzothiazole-based molecules were designed, synthesized, and tested for their BCL-2 inhibitory activity . Also, the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters is underexplored .Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(Benzyloxy)-1-bromo-3-nitrobenzene are similar to those of 2-(Benzyloxy)benzaldehyde, which has a molecular weight of 212.24 g/mol . Differences in interface and surface regions of all physical chemical properties of residues are represented by five quantitative descriptors .科学的研究の応用
ベンジルエーテルおよびエステルの合成
2-(ベンジルオキシ)-1-ブロモ-3-ニトロベンゼン: は、ベンジルエーテルおよびエステルの合成に使用されます。 この化合物は、穏やかな条件下でアルコールおよびフェノールのベンジル化のための試薬として作用することができ、これは複雑な有機合成における敏感なアルコール基の保護に特に役立ちます .
有機合成保護基
有機合成では、保護基は、標的分子2-(ベンジルオキシ)-1-ブロモ-3-ニトロベンゼンの化学的安定性を高めるために官能基を一時的に修飾するために不可欠です。 アルコールの保護基として使用でき、分子を分解する可能性のある酸性または塩基性条件に対する安定性を提供します .
医薬品中間体
この化合物は、製薬業界の中間体として役立ちます。 これは、さまざまな医薬品分子の合成に関与しており、特に構造の一部としてベンジルオキシ部分が必要な分子に関与しています。 中間体としての役割は、新しい治療薬の開発につながる可能性があります .
多座キレート配位子
2-(ベンジルオキシ)-1-ブロモ-3-ニトロベンゼン: は、多座キレート配位子の調製に使用されます。 これらの配位子は、金属イオンと安定な錯体を形成することができ、これは触媒、材料科学、および医薬品化学において不可欠です .
逐次ポリペプチドの合成
この化合物は、逐次ポリペプチドの合成にも役立ちます。 ポリペプチドは、新しい生体材料、薬物送達システムの開発、およびタンパク質の折り畳みと機能を研究するためのモデルとしてなど、幅広い用途を持っています .
光化学研究
光化学では、2-(ベンジルオキシ)-1-ブロモ-3-ニトロベンゼンは、UV誘起ベンジルオキシロータマー化の影響を研究するために使用されます。 この研究は、UV光下での分子の挙動に関する洞察を提供することができ、これはUV安定材料の設計と有機化合物の分解過程を理解することに影響を与えます .
Safety and Hazards
The safety data sheet for similar compounds suggests that they should be handled with care. They are harmful if swallowed and may cause skin irritation . Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .
将来の方向性
Therapeutic peptides are a unique class of pharmaceutical agents composed of a series of well-ordered amino acids, usually with molecular weights of 500-5000 Da . To date, versatile peptide sequences that are cleaved by proteases in a site-specific manner have been utilized as bioactive linkers for the targeted delivery of multiple types of cargo, including fluorescent dyes, photosensitizers, cytotoxic drugs, antibiotics, and pro-antibodies .
特性
IUPAC Name |
1-bromo-3-nitro-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO3/c14-11-7-4-8-12(15(16)17)13(11)18-9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAMXMAVDDCHHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619184 | |
| Record name | 2-(Benzyloxy)-1-bromo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
688363-79-3 | |
| Record name | 2-(Benzyloxy)-1-bromo-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30619184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


